molecular formula C16H16N2O B11763532 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11763532
M. Wt: 252.31 g/mol
InChI Key: AXAMGAXDIOAMEI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and other macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
  • 5,6-Dimethyl-1H-benzo[d]imidazole
  • 2-Phenyl-1H-benzo[d]imidazole

Uniqueness

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both methoxyphenyl and dimethyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it exhibits distinct properties that make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-10-8-14-15(9-11(10)2)18-16(17-14)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,17,18)

InChI Key

AXAMGAXDIOAMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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